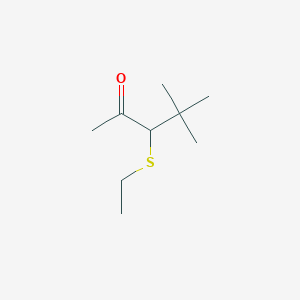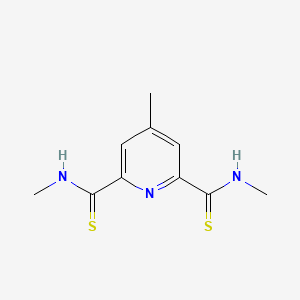
N~2~,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide is a chemical compound belonging to the pyridine-2,6-dicarboxamide family. This compound is characterized by the presence of three methyl groups attached to the pyridine ring and two thioamide groups at the 2 and 6 positions. It is known for its significant roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide typically involves the condensation reaction between pyridine-2,6-dicarboxylic acid and amino derivatives of thiadiazoles . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the condensation process.
Industrial Production Methods: While specific industrial production methods for N2,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N2,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thioamide groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines.
Applications De Recherche Scientifique
N~2~,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying biological processes involving metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism by which N2,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide exerts its effects involves its ability to coordinate with metal ions. The thioamide groups can donate electron pairs to metal centers, forming stable complexes. These complexes can mimic the active sites of metalloenzymes, allowing researchers to study enzyme mechanisms and develop new catalysts .
Comparaison Avec Des Composés Similaires
- Pyridine-2,6-dicarboxamide
- 2,6-Bis(pyrazine-2-carboxamido)pyridine
- 2,6-Bis(pyridine-2-carboxamido)pyridine
Comparison: N2,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide is unique due to the presence of three methyl groups, which can influence its steric and electronic properties. This makes it distinct from other pyridine-2,6-dicarboxamide derivatives, which may lack these methyl groups and therefore exhibit different reactivity and coordination behavior .
Propriétés
Numéro CAS |
61462-76-8 |
|---|---|
Formule moléculaire |
C10H13N3S2 |
Poids moléculaire |
239.4 g/mol |
Nom IUPAC |
2-N,6-N,4-trimethylpyridine-2,6-dicarbothioamide |
InChI |
InChI=1S/C10H13N3S2/c1-6-4-7(9(14)11-2)13-8(5-6)10(15)12-3/h4-5H,1-3H3,(H,11,14)(H,12,15) |
Clé InChI |
XHUOPZODBQMXJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)C(=S)NC)C(=S)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


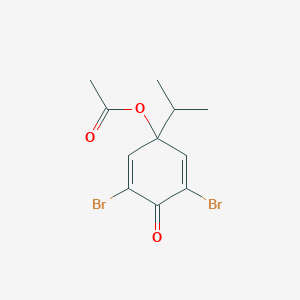
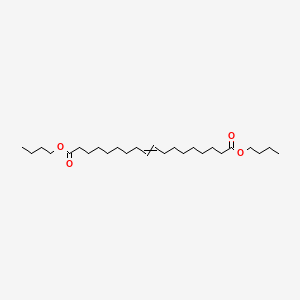

![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)
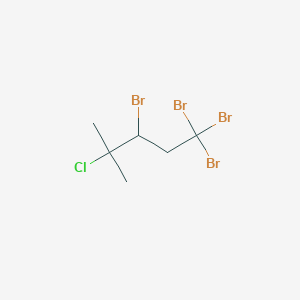

![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)
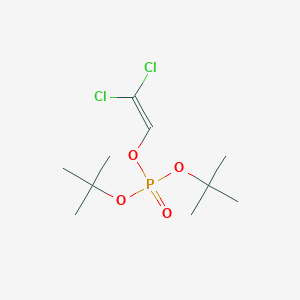
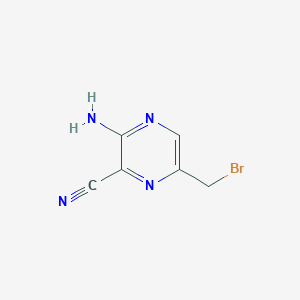
![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)
